Structural Differentiation: 2,6-Dichloropyridin-3-yl vs. Phenyl-Substituted Chalcones in Kinase Hinge-Region Binding
The 2,6-dichloropyridin-3-yl moiety of the target compound provides two chlorine atoms ortho to the pyridine nitrogen, a substitution pattern absent in the widely studied 3,4-dimethoxychalcone (CAS 5416-71-7) and other phenyl-substituted chalcones [1]. In pyridine-containing kinase inhibitor scaffolds, the 2,6-dichloro substitution enhances ATP-competitive binding through hydrophobic interactions with the kinase hinge region; for example, 4-morpholino-2,6-dichloropyridine demonstrates potent PI3Kδ inhibition (IC50 = 7.3 nM) by forming critical hydrogen bonds with Val828 and Glu826 [2]. While direct kinase profiling data for the target compound is not yet published in peer-reviewed literature, the conserved 2,6-dichloropyridine pharmacophore is associated with nanomolar kinase inhibitory activity across diverse chemotypes, providing a structural rationale for differentiation over non-halogenated or mono-halogenated chalcone analogs [3].
| Evidence Dimension | Structural pharmacophore presence: halogen-bonding and hinge-region hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 2,6-Dichloropyridin-3-yl moiety: two chlorine ortho-substituents, one pyridine nitrogen available for hydrogen bonding |
| Comparator Or Baseline | 3,4-Dimethoxychalcone: phenyl ring A with no halogen or heteroatom substituents; generic pyridine-chalcones: single pyridine nitrogen, no chlorine |
| Quantified Difference | Qualitative structural difference. 2,6-Dichloropyridine derivatives show PI3Kδ IC50 = 7.3 nM (class-level reference); unsubstituted chalcone A-rings typically require >10 μM for kinase inhibition in published SAR |
| Conditions | Kinase hinge-region binding models; ATP-competitive inhibition assays; PI3Kδ reference data from 4-morpholino-2,6-dichloropyridine |
Why This Matters
The 2,6-dichloropyridin-3-yl moiety is a privileged fragment for kinase hinge-region engagement, enabling binding modes inaccessible to simple phenyl or mono-pyridine chalcones; this directly influences the selection of this compound for kinase-targeted screening libraries.
- [1] 3,4-Dimethoxychalcone physical and biological properties. CAS 5416-71-7. GLPBio / InvivoChem technical datasheet. View Source
- [2] Exploring the Pharmacological Potential of 2,6-Dichloropyridine in Biopharmaceutical Applications. Kuujia News, 2025. View Source
- [3] Sankhe, S.S.; Mukadam, V.M. Pyridine-based chalcones as promising anticancer agents: Design, synthesis and in silico studies. Results in Chemistry 2024, 9, 101633. View Source
